molecular formula C11H15NO B1403335 5-(Cyclopropylmethoxy)-2-methylaniline CAS No. 1369815-96-2

5-(Cyclopropylmethoxy)-2-methylaniline

Cat. No.: B1403335
CAS No.: 1369815-96-2
M. Wt: 177.24 g/mol
InChI Key: JECKHULDWWZQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopropylmethoxy)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound features a cyclopropylmethoxy group attached to the fifth position of the benzene ring and a methyl group at the second position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-2-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylaniline and cyclopropylmethanol.

    Etherification: The cyclopropylmethanol is converted to cyclopropylmethoxy chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The cyclopropylmethoxy chloride is then reacted with 2-methylaniline in the presence of a base such as sodium hydroxide (NaOH) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro or carbonyl groups present.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives

    Reduction: Amines, reduced aromatic compounds

    Substitution: Halogenated anilines, nitroanilines

Scientific Research Applications

5-(Cyclopropylmethoxy)-2-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclopropylmethoxy)-2-chloroaniline
  • 5-(Cyclopropylmethoxy)-2-nitroaniline
  • 5-(Cyclopropylmethoxy)-2-aminophenol

Uniqueness

5-(Cyclopropylmethoxy)-2-methylaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECKHULDWWZQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Cyclopropylmethoxy)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
5-(Cyclopropylmethoxy)-2-methylaniline
Reactant of Route 3
Reactant of Route 3
5-(Cyclopropylmethoxy)-2-methylaniline
Reactant of Route 4
Reactant of Route 4
5-(Cyclopropylmethoxy)-2-methylaniline
Reactant of Route 5
Reactant of Route 5
5-(Cyclopropylmethoxy)-2-methylaniline
Reactant of Route 6
Reactant of Route 6
5-(Cyclopropylmethoxy)-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.